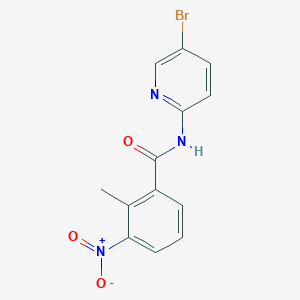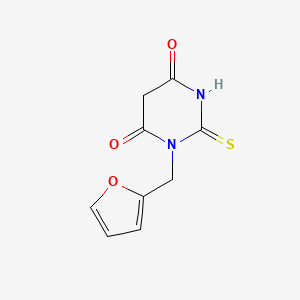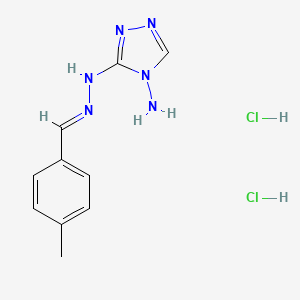![molecular formula C19H23N3OS B5815339 N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMTU and is a thiourea derivative. DMTU has been extensively studied for its ability to scavenge reactive oxygen species (ROS) and its potential to act as an antioxidant.
Aplicaciones Científicas De Investigación
DMTU has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DMTU has been shown to have antioxidant properties and can protect against oxidative stress-induced damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, DMTU has been shown to improve plant growth and yield by reducing oxidative stress. In environmental science, DMTU has been studied for its potential use in water treatment to remove toxic metals.
Mecanismo De Acción
DMTU acts as an antioxidant by scavenging ROS, which are highly reactive molecules that can damage cells and tissues. DMTU can also chelate metal ions, which can reduce their toxicity. The exact mechanism of action of DMTU is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. It can reduce oxidative stress-induced damage to cells and tissues. It can also improve mitochondrial function and reduce inflammation. Additionally, DMTU has been shown to have a protective effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTU in lab experiments is its ability to scavenge ROS and act as an antioxidant. This makes it a useful tool for studying oxidative stress-induced damage in cells and tissues. However, DMTU has some limitations, such as its potential to interfere with other cellular processes and its toxicity at high concentrations. Therefore, careful consideration must be given to the concentration and duration of DMTU treatment in lab experiments.
Direcciones Futuras
There are several future directions for the study of DMTU. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further investigation is needed to determine the exact mechanism of action of DMTU and its potential to protect against oxidative stress-induced damage in the brain. Additionally, the use of DMTU in agriculture and environmental science requires further investigation to determine its efficacy and potential environmental impact. Finally, the development of new derivatives of DMTU with improved properties and reduced toxicity is an area of active research.
Métodos De Síntesis
The synthesis of DMTU involves the reaction of 2,3-dimethylaniline with 4-morpholinylphenyl isothiocyanate. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using various techniques such as recrystallization, column chromatography, or HPLC. The purity of the final product is critical for its use in scientific research applications.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-4-3-5-18(15(14)2)21-19(24)20-16-6-8-17(9-7-16)22-10-12-23-13-11-22/h3-9H,10-13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFMODNHNRMNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)
![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)

